5-Methyl-MDA

Descripción

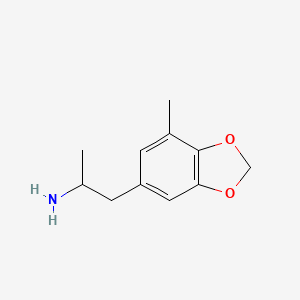

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

749191-14-8 |

|---|---|

Fórmula molecular |

C11H15NO2 |

Peso molecular |

193.24 g/mol |

Nombre IUPAC |

1-(7-methyl-1,3-benzodioxol-5-yl)propan-2-amine |

InChI |

InChI=1S/C11H15NO2/c1-7-3-9(4-8(2)12)5-10-11(7)14-6-13-10/h3,5,8H,4,6,12H2,1-2H3 |

Clave InChI |

OLENSVFSNAULML-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1OCO2)CC(C)N |

SMILES canónico |

CC1=CC(=CC2=C1OCO2)CC(C)N |

Sinónimos |

1-(4-methyl-1,3-benzodioxol-6-yl)-2-aminopropane 1-MBD6-2-aminopropanehydrochloride |

Origen del producto |

United States |

Synthetic Routes and Precursor Chemistry of 5 Methyl Mda

Established Synthetic Pathways for 5-Methyl-MDA Production

The synthesis of this compound is a multi-step process that begins with commercially available or readily synthesized precursors. The most common and well-documented route involves a Henry reaction followed by a reduction.

Precursor Compounds and Reactant Selection in this compound Synthesis

The primary precursor for the synthesis of this compound is 5-methyl-piperonal (also known as 5-methyl-3,4-methylenedioxybenzaldehyde). This starting material can be synthesized from vanillin through a series of reactions including a Mannich reaction, reduction, and subsequent methylenation of a catechol intermediate.

The key reactants involved in the conversion of 5-methyl-piperonal to this compound are:

Nitroethane: This serves as the source of the nitropropyl group that is added to the benzaldehyde (B42025).

A basic catalyst: A primary amine, such as n-butylamine, or an ammonium (B1175870) salt like ammonium acetate (B1210297), is typically used to catalyze the Henry condensation reaction.

A reducing agent: A powerful hydride donor, most commonly lithium aluminum hydride (LiAlH₄) , is used to reduce the nitro group of the intermediate to an amine.

| Reactant | Role in Synthesis |

|---|---|

| 5-Methyl-piperonal | Starting aromatic aldehyde precursor |

| Nitroethane | Source of the 2-nitropropyl side chain |

| Basic Catalyst (e.g., n-butylamine, ammonium acetate) | Catalyst for the Henry condensation reaction |

| Lithium aluminum hydride (LiAlH₄) | Reducing agent for the nitro group |

Reaction Mechanisms and Intermediate Formation in this compound Synthesis

The synthesis of this compound proceeds through two principal reaction stages:

Henry Condensation: 5-methyl-piperonal undergoes a base-catalyzed condensation reaction with nitroethane. The base deprotonates the α-carbon of nitroethane, creating a nitronate anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields a nitroalkanol, which readily dehydrates under the reaction conditions to form the key intermediate, 1-(5-methyl-3,4-methylenedioxyphenyl)-2-nitropropene .

Reduction of the Nitroalkene: The intermediate nitroalkene is then reduced to the corresponding primary amine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The hydride attacks the β-carbon of the nitroalkene, and subsequent workup with water and base leads to the formation of this compound.

Optimization of Synthetic Yields for this compound

While specific studies on the optimization of this compound synthesis are not extensively published, general principles for maximizing yields in the key reaction steps can be applied.

For the Henry reaction , optimization can be approached by:

Choice of Catalyst: The basicity and steric properties of the amine catalyst can influence the reaction rate and equilibrium.

Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.

Temperature and Reaction Time: Careful control of temperature can prevent side reactions and decomposition of the product. Monitoring the reaction progress can determine the optimal reaction time.

For the reduction step , yield optimization often involves:

Purity of the Nitroalkene: Ensuring the purity of the 1-(5-methyl-3,4-methylenedioxyphenyl)-2-nitropropene intermediate is crucial, as impurities can interfere with the reduction.

Stoichiometry of the Reducing Agent: Using an appropriate excess of LiAlH₄ is necessary to ensure complete reduction of the nitro group.

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

Workup Procedure: Careful and controlled quenching of the reaction and subsequent extraction and purification steps are critical for isolating the final product in high yield.

Derivatization and Analog Development of this compound

To explore the structure-activity relationships and to facilitate advanced research, the core structure of this compound can be modified.

Structural Modifications of the this compound Core for Research Purposes

The primary structural modifications of the MDA core, including the 5-methyl position, have focused on altering the substitution pattern on the aromatic ring. Research into other ring-methylated derivatives of MDA, such as 2-Methyl-MDA and 6-Methyl-MDA , has been conducted to investigate how the position of the methyl group influences the compound's pharmacological properties. These studies provide valuable insights into the spatial and electronic requirements of the receptors with which these compounds interact.

Synthesis of Deuterated and Labeled this compound for Research Applications

The synthesis of isotopically labeled compounds, particularly deuterated analogs, is a valuable tool in drug metabolism and pharmacokinetic studies. Deuterium (B1214612) labeling can slow down the rate of metabolic degradation at the labeled position, which can help in identifying metabolic pathways and understanding the compound's in vivo behavior.

A plausible synthetic route for deuterated this compound would involve the use of a deuterated reducing agent. For example, lithium aluminum deuteride (LiAlD₄) could be used in place of LiAlH₄ for the reduction of the 1-(5-methyl-3,4-methylenedioxyphenyl)-2-nitropropene intermediate. This would result in the incorporation of a deuterium atom at the α-position of the propane side chain.

| Deuterated Reactant | Purpose | Resulting Labeled Position |

|---|---|---|

| Lithium aluminum deuteride (LiAlD₄) | Reduction of the nitroalkene intermediate | α-deuterio-5-Methyl-MDA |

Such labeled compounds are instrumental in research applications such as:

Metabolic Profiling: Using mass spectrometry to track the metabolic fate of the deuterated compound.

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound with greater accuracy.

Receptor Binding Assays: As internal standards in competitive binding assays.

Stereochemical Considerations in this compound Synthesis

Like other amphetamine derivatives, the this compound molecule possesses a chiral center. acs.org This center is located at the alpha-carbon of the propan-2-amine side chain, the carbon atom adjacent to the amino group. The presence of this stereocenter means that this compound can exist as two distinct stereoisomers, or enantiomers: (R)-5-Methyl-MDA and (S)-5-Methyl-MDA.

The synthetic route described above, which involves the reduction of a nitropropene intermediate, is not stereospecific and therefore results in a racemic mixture of the compound. erowid.org This means the final product is an equal 50:50 mixture of the (R)- and (S)-enantiomers.

The separation of enantiomers, a process known as chiral resolution, is a critical consideration in medicinal chemistry, as different enantiomers of a compound often exhibit distinct pharmacological and toxicological profiles. acs.orgbu.edu For related compounds like MDA and MDMA, several methods for chiral separation have been developed. These techniques are applicable in principle to this compound and include:

Chiral Chromatography : This method uses a liquid chromatography column with a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation. acs.orgbu.edu

Diastereomeric Crystallization : This involves reacting the racemic amine with a chiral resolving agent (a single enantiomer of another chiral compound) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.

Derivatization with Chiral Reagents : The enantiomers can be reacted with a chiral derivatizing agent, such as R-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (R-MTPCl), to form diastereomers that can be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

In addition to resolving a racemic mixture, it is also possible to synthesize a single enantiomer directly through stereospecific synthesis. A "chiral pool" synthesis approach has been developed for the enantiomers of MDA and MDMA, which could theoretically be adapted for this compound. acs.orgacs.org This method utilizes a readily available, enantiomerically pure starting material, such as an alanine-derived aziridine. acs.orgacs.org The nucleophilic ring-opening of this chiral aziridine with an appropriate organometallic reagent derived from the 5-methylated safrole or isosafrole could provide a direct route to a specific enantiomer of this compound, thereby avoiding the need for subsequent resolution. acs.orgacs.org

The table below summarizes the stereochemical properties of this compound.

| Property | Description |

| Chiral Center | Alpha-carbon of the propan-2-amine side chain |

| Stereoisomers | (R)-5-Methyl-MDA and (S)-5-Methyl-MDA (enantiomers) |

| Typical Synthesis Product | Racemic mixture (equal parts R and S enantiomers) |

| Resolution Methods | Chiral Chromatography, Diastereomeric Crystallization, Chiral Derivatization |

| Stereospecific Synthesis | Possible via chiral pool methods (e.g., from alanine-derived precursors) |

Receptor Pharmacology and Neurotransmitter System Interactions of 5 Methyl Mda Pre Clinical Focus

Serotonergic System Modulation by 5-Methyl-MDA

Preclinical studies indicate that this compound is a potent and selective agent acting on the serotonergic system. nih.govnih.gov Its primary mechanism involves interaction with the serotonin (B10506) transporter (SERT) to induce serotonin release. wikipedia.org

The most well-characterized action of this compound is its potent interaction with the serotonin transporter (SERT). nih.gov It functions as a selective serotonin releasing agent (SSRA). wikipedia.org In vitro assays using rat brain synaptosomes demonstrated that this compound is a powerful releaser of serotonin, with a reported IC50 value of 107 nM for inducing serotonin efflux. wikipedia.org This makes it significantly more potent than its parent compound, MDA. wikipedia.orgmdma.ch Specifically, this compound was found to be more than five times more potent than MDA at inhibiting the accumulation of serotonin in these preclinical models. nih.govmdma.ch This high potency and selectivity for SERT distinguish it from related compounds. nih.gov

As a potent serotonin-releasing agent, the mechanism of this compound-induced serotonin efflux is understood to be primarily mediated by the serotonin transporter (SERT). wikipedia.orgnih.gov Similar to other amphetamine-based releasing agents like MDMA, this compound is believed to act as a SERT substrate. nih.gov This involves the compound being transported into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, causing a non-exocytotic efflux of serotonin from the cytoplasm into the synaptic cleft. nih.gov

Furthermore, research on the related compound MDMA suggests a potential modulatory role for 5-HT2B receptors in this process. Studies have indicated that direct activation of 5-HT2B receptors by MDMA may be a necessary step to enable the transporter to reverse its function and release serotonin. nih.gov It is conceivable that a similar mechanism could be involved in the action of this compound, where interaction with 5-HT2B receptors facilitates SERT-mediated serotonin release. nih.gov

Dopaminergic System Interactions of this compound

In contrast to its potent effects on the serotonergic system, this compound displays significantly weaker interactions with the dopaminergic system. wikipedia.orgmdma.ch

There is a lack of specific preclinical data regarding the direct binding affinities and modulatory effects of this compound on dopamine (B1211576) receptor subtypes (e.g., D1, D2). The primary research focus has been on its interactions with monoamine transporters rather than direct receptor agonism or antagonism. nih.govnih.gov

Preclinical in vitro studies have demonstrated that this compound has a very low potency for the dopamine transporter (DAT). wikipedia.orgmdma.ch The IC50 value for this compound to induce dopamine efflux is 11,600 nM. wikipedia.org This is more than 100-fold weaker than its potency at SERT. wikipedia.org Further research indicates that this compound has less than one-tenth the potency of MDA as an inhibitor of dopamine uptake. mdma.ch This significant selectivity for the serotonin transporter over the dopamine transporter is a key feature of its pharmacological profile. nih.gov

Interactive Data Table: Monoamine Releaser Potency of this compound

The following table summarizes the in vitro potency of this compound at inducing the release of serotonin and dopamine.

| Neurotransmitter Transporter | IC50 Value (nM) for Efflux | Reference |

| Serotonin Transporter (SERT) | 107 | wikipedia.org |

| Dopamine Transporter (DAT) | 11,600 | wikipedia.org |

Effects of this compound on Dopamine Efflux in Pre-clinical Systems

In preclinical in vitro assays, this compound demonstrates significantly lower potency as a dopamine-releasing agent compared to its effects on other monoamines. Studies have determined its half-maximal inhibitory concentration (IC50) for inducing dopamine efflux to be 11,600 nM wikipedia.orgiiab.me. This indicates a weak interaction with the dopamine transporter (DAT). Further research highlights this selectivity, noting that this compound has less than one-tenth the potency of its parent compound, MDA, as a dopamine uptake inhibitor mdma.ch. This diminished activity at the dopamine transporter is a key feature distinguishing it from non-methylated analogues like MDA and MDMA mdma.chreddit.com.

Noradrenergic System Engagement by this compound

Preclinical data show that this compound has a moderate effect on norepinephrine (B1679862) efflux. In vitro studies report an IC50 value of 1,494 nM for its interaction with the norepinephrine transporter (NET) wikipedia.orgiiab.me. This potency is substantially greater than its effect on dopamine efflux but remains significantly weaker than its interaction with the serotonin transporter wikipedia.orgiiab.me.

Direct preclinical data on the binding affinities of this compound at alpha- and beta-adrenergic receptors are not available in the reviewed scientific literature. However, studies on the structurally related compound MDMA have shown that α₁-adrenergic receptors, in particular, contribute to its acute cardiostimulant and thermogenic effects, indicating a potential area for future investigation into this compound's pharmacology.

Interaction of this compound with Other Neurotransmitter Systems (e.g., Glutamatergic, GABAergic) in Pre-clinical Models

There is a lack of specific preclinical studies investigating the direct interactions of this compound with the glutamatergic and GABAergic neurotransmitter systems. The N-methyl-D-aspartate (NMDA) receptor, a key component of the glutamatergic system, is known to be involved in synaptic plasticity and is a target for various psychoactive compounds wikipedia.orgnih.gov. While the pharmacology of amphetamine analogues can involve these systems, specific data for this compound is not presently found in the scientific literature.

Comparative Receptor Binding Profiles of this compound and Related Amphetamine Analogues

The defining characteristic of this compound in preclinical models is its action as a selective serotonin releasing agent (SSRA) wikipedia.orgiiab.me. It demonstrates a pronounced preference for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters. The IC50 value for serotonin efflux is 107 nM, which is approximately 14-fold more potent than its action at NET and over 100-fold more potent than its action at DAT wikipedia.orgiiab.me.

Compared to its parent compound, this compound is reported to be over five times more potent than MDA as an inhibitor of serotonin uptake in vitro mdma.ch. Conversely, it is substantially less potent as a dopamine uptake inhibitor mdma.ch. Drug discrimination studies in rats further elucidate its profile, showing that this compound substitutes for the entactogen MBDB and the hallucinogen DOI, but not for amphetamine, suggesting a blend of entactogenic and psychedelic effects without significant stimulant properties wikipedia.orgiiab.memdma.chreddit.com.

Interactive Data Table: Monoamine Releaser Potency (IC50, nM) of this compound

| Compound | Serotonin (SERT) Efflux | Norepinephrine (NET) Efflux | Dopamine (DAT) Efflux |

| This compound | 107 wikipedia.orgiiab.me | 1,494 wikipedia.orgiiab.me | 11,600 wikipedia.orgiiab.me |

Cellular and Molecular Mechanisms of Action for 5 Methyl Mda in Vitro/ex Vivo

Intracellular Signaling Cascades Activated by 5-Methyl-MDA in Cellular Models

Research directly examining the intracellular signaling cascades activated by this compound is not available in current scientific literature. However, studies on the structurally similar compound MDMA have identified the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.

The MAPK/ERK pathway is a crucial signaling chain that translates signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell proliferation, differentiation, and survival. wikipedia.orgnih.gov Activation of this pathway involves a series of protein phosphorylations. wikipedia.org In the context of psychoactive substances, the ERK pathway has been implicated in the molecular and cellular adaptations that arise from repeated drug exposure. nih.gov Studies in mice have shown that MDMA induces the transcription of immediate early genes and its rewarding effects are dependent on the activation of the ERK pathway. nih.gov Specifically, the inhibitor SL327, which blocks ERK activation, was found to abolish MDMA-induced hyperlocomotion and conditioned place preference, confirming the pathway's role in the drug's behavioral effects. nih.gov This suggests that compounds like MDMA can engage fundamental cellular signaling pathways typically associated with growth factors and hormones to produce their effects. medchemexpress.com

Table 1: Key Components of the MAPK/ERK Signaling Pathway

| Component | Abbreviation | Function |

|---|---|---|

| Mitogen-Activated Protein Kinase | MAPK | A family of protein kinases that respond to extracellular stimuli. |

| Extracellular signal-regulated kinases | ERK | A specific subfamily of MAPKs involved in cell proliferation and differentiation. nih.gov |

| MAPK Kinase (MEK) | MEK / MAP2K | A kinase that phosphorylates and activates ERK. |

| MAPK Kinase Kinase (Raf) | Raf / MAP3K | A kinase that phosphorylates and activates MEK. |

Gene Expression and Protein Regulation Modulated by this compound in Cultured Cells

Direct studies on gene and protein regulation by this compound in cultured cells have not been identified. Research on MDMA, however, indicates significant effects on the expression of immediate early genes (IEGs) and neurotrophic factors.

One of the most consistently observed effects of MDMA administration is the induction of the IEG c-fos. researchgate.net In mouse models, MDMA has been shown to cause a robust increase in c-fos transcription in various brain regions, including the caudate putamen and nucleus accumbens. nih.gov This induction is linked to the activation of the ERK signaling pathway. nih.gov Furthermore, studies have demonstrated that both the racemic mixture of MDMA and its R(-) enantiomer can induce c-fos expression in oxytocin-producing neurons in the hypothalamus. researchgate.net

Additionally, MDMA has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival, growth, and synaptic plasticity. nih.govethz.ch A single administration of MDMA can increase BDNF mRNA expression in several brain areas. fujita-hu.ac.jp In vitro studies using a differentiated serotonergic neuronal cell line (RN46A) have shown that MDMA can cause cytoskeletal damage, an effect that is counteracted by pretreatment with BDNF. nih.govethz.ch This suggests that BDNF levels can influence the cellular response to MDMA-induced damage. nih.gov

Neuroplasticity and Synaptic Remodeling Induced by this compound in Model Systems

There is no direct research available on the effects of this compound on neuroplasticity and synaptic remodeling. However, studies on MDMA and other related serotonergic compounds indicate that this class of molecules can induce structural changes in neurons.

Neuroplasticity involves modifications to neural pathways and synapses. Dendritic spines, small protrusions on dendrites, are key sites of excitatory synapses, and changes in their density and morphology are linked to learning and memory. frontiersin.org Psychostimulants have been shown to increase dendritic spine density in brain regions associated with reward. frontiersin.org Research on MDMA has extended these findings to the hippocampus, a region critical for memory. In rats, MDMA treatment, when combined with a learning task, was found to modify spine density in the CA1 region of the hippocampus. researchgate.net

Similarly, the short-acting psychedelic 5-MeO-DMT has been shown to promote structural neural plasticity in mice. nih.govnih.gov In vivo imaging demonstrated that 5-MeO-DMT produces a lasting increase in the density of dendritic spines in the medial frontal cortex by increasing the rate of spine formation. nih.govnih.gov These findings suggest that compounds affecting the serotonin (B10506) system can induce significant and enduring changes in neuronal structure. nih.govnih.gov

Table 2: Effects of Related Compounds on Dendritic Spine Density

| Compound | Model System | Brain Region | Effect on Spine Density | Citation |

|---|---|---|---|---|

| MDMA | Rat | Hippocampus (CA1) | Modified spine density | researchgate.net |

| 5-MeO-DMT | Mouse | Medial Frontal Cortex | Long-lasting increase | nih.govnih.gov |

Mitochondrial Function and Energetics in Response to this compound in Cellular Assays

Specific data on how this compound affects mitochondrial function and cellular energetics is currently unavailable. However, a significant body of in vitro research on MDMA points to considerable mitochondrial toxicity.

Mitochondria are essential for cellular energy production through oxidative phosphorylation. In various in vitro models, MDMA has been shown to disrupt this process. Key findings include the depletion of ATP levels, inhibition of mitochondrial respiratory chain complexes (specifically Complex I and III), and a loss of the mitochondrial membrane potential (ΔΨm). nih.gov The disruption of the mitochondrial membrane potential is a strong indicator of mitochondrial dysfunction. nih.gov Furthermore, MDMA can induce the mitochondrial permeability transition (MPT), a process that can lead to the release of pro-apoptotic factors like cytochrome c, initiating cell death pathways. nih.gov These effects have been observed in both brain and liver-derived in vitro models, highlighting the mitochondrion as a key target of MDMA's cellular toxicity. nih.govnih.gov

Oxidative Stress Markers and Antioxidant Responses to this compound in Cellular Models

There are no studies that specifically measure oxidative stress markers or antioxidant responses to this compound in cellular models. The term "MDA" in this context can be confusing, as it often refers to malondialdehyde, a well-established biomarker for lipid peroxidation and oxidative stress, rather than the psychoactive compound. sigmaaldrich.comsigmaaldrich.comapexbt.com

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.gov This imbalance can lead to damage of lipids, proteins, and DNA. mdpi.com The administration of MDMA is known to result in the formation of ROS. nih.gov In animal models, antioxidant compounds have been shown to reduce levels of malondialdehyde and mitigate some of the toxic effects associated with compounds that disrupt dopamine (B1211576) and serotonin systems. mdpi.com In vitro assays using erythrocytes have demonstrated that certain antioxidants can prevent hemolysis induced by free radical generators by reducing ROS and malondialdehyde content and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov These studies underscore the importance of oxidative stress as a mechanism of cellular damage for related compounds, though direct evidence for this compound is lacking.

Table 3: Common In Vitro Markers of Oxidative Stress

| Marker | Description | Method of Detection |

|---|---|---|

| Malondialdehyde (MDA) | An end-product of polyunsaturated fatty acid peroxidation. sigmaaldrich.comsigmaaldrich.com | Reaction with thiobarbituric acid (TBA) to form a colorimetric/fluorometric product. sigmaaldrich.comapexbt.com |

| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen, such as superoxide. | Fluorescent dyes like MitoSOX for mitochondrial superoxide. nih.govnih.gov |

| Reduced Glutathione (GSH) | A key intracellular antioxidant. | Spectrophotometric assays. biorxiv.org |

Analytical Methodologies for Research and Detection of 5 Methyl Mda

Chromatographic Techniques for 5-Methyl-MDA Analysis in Research Matrices

Chromatographic methods are essential for the separation and quantification of this compound in research samples. These techniques are crucial for determining the purity of synthesized batches and for potential pharmacokinetic studies.

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of amphetamine derivatives. For this compound, GC-MS would be utilized to separate the compound from a mixture and to obtain its mass spectrum, which provides a unique fragmentation pattern that can be used for its identification.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis (Based on general methods for amphetamines)

| Parameter | Value |

| Column | Phenyl-methyl polysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100°C, ramped to 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole or Ion Trap |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) or similar |

Note: This table is illustrative and based on general practices for related compounds, as specific data for this compound is not available.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a valuable tool for detecting trace amounts of substances in complex matrices. This technique would be particularly useful for the analysis of this compound in biological samples for research purposes. The method would involve separation of the analyte by liquid chromatography followed by detection using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced specificity.

Detailed LC-MS/MS methods specifically validated for this compound have not been published in the available literature. However, a method for a broad range of novel psychoactive substances could potentially be adapted for its detection. oup.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound Detection (Based on general methods for related compounds)

| Parameter | Value |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with acetonitrile and water (containing formic acid or ammonium (B1175870) formate) |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS/MS Transitions | Specific precursor and product ions for this compound would need to be determined. |

Note: This table is illustrative and based on general practices for related compounds, as specific data for this compound is not available.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For this compound, HPLC could be employed with various detectors, such as a diode-array detector (DAD) for UV-Vis absorbance or a fluorescence detector. The choice of detector would depend on the specific requirements of the analysis, such as sensitivity and selectivity.

Specific HPLC methods for the routine analysis of this compound are not detailed in the available scientific literature. Method development would be required to optimize the separation and detection parameters.

Spectroscopic Identification of this compound

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact structure of organic molecules. Both ¹H NMR and ¹³C NMR would be used to confirm the synthesis of this compound by identifying the chemical environment of each proton and carbon atom in the molecule.

While a full, detailed NMR spectral analysis with peak assignments for this compound is not provided in the readily available literature, a study on the synthesis of ring-methylated MDA derivatives indicates that such characterization was performed. iiab.me A separate source provides a melting point for this compound hydrochloride as 214-215°C, which is a key piece of physical characterization data that would be complemented by spectroscopic analysis.

There are no specific published IR or Raman spectra available for this compound in the searched literature. However, the analysis of related compounds suggests that these techniques would be valuable for its characterization, particularly in distinguishing it from other methylenedioxy-amphetamine derivatives. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis of this compound in Solution

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the quantitative analysis of this compound in solution. This technique relies on the principle that the molecule absorbs light in the UV-Vis spectrum due to its specific chemical structure, particularly the 3,4-methylenedioxyphenyl chromophore. Compounds containing this group, such as MDA and MDMA, typically exhibit two main absorption bands. ojp.gov The primary absorption maxima (λmax) are generally observed around 235 nm and 285 nm. ojp.gov

Quantitative analysis is achieved by applying the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. By preparing a calibration curve with standards of known concentrations, the concentration of this compound in an unknown sample can be determined by measuring its absorbance at a specific wavelength, typically the λmax where absorbance is highest.

While UV-Vis spectroscopy is a straightforward and accessible method, its selectivity can be limited. Other substances in a solution that also absorb light in the same wavelength range can cause interference. Therefore, this method is most effective for analyzing relatively pure samples or after a chromatographic separation step.

Table 1: UV Absorption Characteristics for Methylenedioxy-Substituted Phenylalkylamines

| Chromophore Group | Typical λmax 1 (nm) | Typical λmax 2 (nm) | Basis for Quantitative Analysis |

| 3,4-Methylenedioxyphenyl | ~235 | ~285 | Beer-Lambert Law |

| Data extrapolated from analogues like MDA and MDMA. ojp.gov |

Electrochemical Detection Methods for this compound

Electrochemical methods offer a sensitive and rapid approach for the detection of this compound. These techniques are based on the oxidation of the electroactive moieties within the molecule, primarily the methylenedioxy group and the amine side chain. Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly applied. researchgate.netresearchgate.net

In these methods, a varying potential is applied to a working electrode immersed in a solution containing the analyte, and the resulting current from the oxidation process is measured. uantwerpen.be For MDMA and related compounds, oxidation typically occurs at a specific potential, providing a signal that can be used for both qualitative and quantitative analysis. researchgate.net A variety of working electrodes have been utilized, including carbon paste electrodes, boron-doped diamond electrodes (BDDE), and chemically modified electrodes (CME), to enhance sensitivity and selectivity. researchgate.netresearchgate.netmdpi.com For instance, studies on MDMA have shown a good linear response range and low limits of detection (in the micromolar range) using DPV with a BDDE. researchgate.net

The development of portable electrochemical sensors makes this technique suitable for in-field screening of illicit substances. nih.gov While interferences from other electroactive compounds can occur, method parameters such as pH of the supporting electrolyte and the specific voltammetric waveform can be optimized to improve selectivity. researchgate.netuantwerpen.be

Table 2: Electrochemical Detection Parameters for MDMA (Applicable to this compound)

| Technique | Working Electrode | Supporting Electrolyte | Limit of Detection (LOD) | Reference |

| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond (BDDE) | Britton-Robinson buffer (pH 10) | 0.3 µmol L⁻¹ | researchgate.net |

| Cyclic Voltammetry (CV) | Carbon Paste Electrode | 0.1 mol L⁻¹ LiClO₄ | 0.33 µg mL⁻¹ | researchgate.net |

| Square Wave Voltammetry (SWV) | Carbon Paste Electrode | 0.1 mol L⁻¹ LiClO₄ | 0.36 µg mL⁻¹ | researchgate.net |

| Square Wave Voltammetry (SWV) | Chemically Modified Electrode (CME) | Not Specified | 0.64 µmol L⁻¹ | mdpi.com |

Sample Preparation Strategies for this compound Analysis in Research Samples

Proper sample preparation is a critical step to isolate this compound from complex matrices (e.g., biological fluids, seized materials), remove interferences, and concentrate the analyte before instrumental analysis. mlo-online.commdpi.com The most common techniques for amphetamine-type stimulants are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mlo-online.comresearchgate.net

Liquid-Liquid Extraction (LLE): This is a classic technique based on the partitioning of the analyte between two immiscible liquid phases. mlo-online.com For amphetamines like this compound, the sample is first made alkaline (basic) to a pH above the pKa of the amine group (typically pH >10). benthamopen.com This deprotonates the amine, converting it to its more nonpolar free base form. An immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane, 1-chlorobutane) is then added, and upon mixing, the nonpolar free base preferentially partitions into the organic layer. benthamopen.comnih.govnih.gov The organic layer, now containing the analyte, is separated and can be concentrated or directly analyzed. LLE is effective but can be labor-intensive and may require large volumes of organic solvents. benthamopen.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent packed into a cartridge or well plate to isolate the analyte. mlo-online.comresearchgate.net For amphetamines, mixed-mode cation exchange SPE cartridges are particularly effective. nih.gov The sample is typically acidified and loaded onto the sorbent. The protonated amine of this compound is retained by the strong cation exchange functional groups on the sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted with a solvent mixture containing a base (like ammonium hydroxide) to neutralize the amine, releasing it from the sorbent. researchgate.net SPE offers advantages of higher recovery, cleaner extracts, and easier automation compared to LLE. researchgate.net

Table 3: Comparison of Sample Preparation Techniques for Amphetamine-Type Stimulants

| Technique | Principle | Advantages | Disadvantages | Common Solvents/Sorbents |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible aqueous and organic phases based on pH and polarity. | Simple, low cost of materials. | Labor-intensive, requires large solvent volumes, potential for emulsion formation. | Ethyl acetate, Dichloromethane, 1-Chlorobutane. benthamopen.comnih.govnih.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | High recovery, cleaner extracts, high throughput, easily automated. | Higher cost of consumables (cartridges). | Mixed-mode cation exchange sorbents. researchgate.netnih.gov |

Derivatization Techniques for Enhanced Analytical Specificity of this compound

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). gcms.czjfda-online.com For primary amines like this compound, derivatization is often necessary to improve volatility, increase thermal stability, and enhance chromatographic peak shape by masking the polar amine group. jfda-online.comluc.edu

The most common derivatization method for amphetamines is acylation, which involves reacting the amine group with an acylating reagent. gcms.cz Fluorinated anhydrides are frequently used because the resulting derivatives are highly volatile and produce characteristic mass fragments, which aids in mass spectrometric identification and quantification. nih.govgcms.cz Common reagents include:

Trifluoroacetic anhydride (TFAA) nih.govsigmaaldrich.com

Pentafluoropropionic anhydride (PFPA) nih.govsigmaaldrich.com

Heptafluorobutyric anhydride (HFBA) nih.gov

The reaction is typically performed by heating the dried sample extract with the derivatizing agent at an elevated temperature (e.g., 70°C) for a short period (e.g., 15-30 minutes). nih.govsigmaaldrich.com Studies comparing these reagents for the analysis of MDA and other amphetamines have found that PFPA often provides the best sensitivity for GC-MS analysis. nih.gov The choice of reagent can influence the retention time and the mass fragmentation pattern, allowing for tailored analytical methods.

Table 4: Common Acylating Agents for Derivatization of Amphetamine-Type Amines

| Derivatizing Agent | Abbreviation | Molecular Weight of Added Group | Key Advantages |

| Trifluoroacetic anhydride | TFAA | 96 g/mol | Forms stable, volatile derivatives. sigmaaldrich.com |

| Pentafluoropropionic anhydride | PFPA | 146 g/mol | Often provides the highest sensitivity in GC-MS analysis. nih.gov |

| Heptafluorobutyric anhydride | HFBA | 196 g/mol | Produces derivatives with higher mass, shifting them to a cleaner region of the mass spectrum. |

Structure Activity Relationship Sar Studies of 5 Methyl Mda and Its Derivatives

Impact of Substituent Modifications on 5-Methyl-MDA's Pharmacological Profile

Modifications to the stereochemistry, alkyl chain, and aromatic ring of the this compound scaffold have profound effects on its activity.

The presence of a chiral center in the amphetamine backbone means that compounds like MDA and its derivatives exist as two stereoisomers, (R)- and (S)-enantiomers. acs.org While direct studies on the enantiomers of this compound are limited, research on the parent compound, 3,4-Methylenedioxyamphetamine (MDA), and its N-methylated analog, 3,4-Methylenedioxymethamphetamine (MDMA), establishes a clear precedent for stereoselectivity in their pharmacological actions.

Studies on MDA have shown that its isomers can produce different effects. For instance, at the 5-HT2A receptor, the R(-) isomer of MDA is more potent than the S(+) isomer in stimulating phosphatidylinositol (PI) hydrolysis. nih.gov Conversely, at the 5-HT2C receptor, both the R(-) and S(+) isomers of MDA were found to be equipotent. nih.gov

Regarding monoamine release, significant stereoselectivity is observed for dopamine (B1211576). The S-(+)-isomers of both MDA and MDMA are more potent in inducing dopamine release compared to their R-(-) counterparts. nih.gov However, for serotonin (B10506) release, no significant differences were observed between the enantiomers of MDA and MDMA. nih.gov This suggests that the stereochemistry of these molecules can selectively influence their interaction with the dopamine transporter over the serotonin transporter.

| Compound | Target | Observation | Reference |

|---|---|---|---|

| MDA | 5-HT2A Receptor | R(-) isomer is more potent than S(+) isomer. | nih.gov |

| MDA | 5-HT2C Receptor | R(-) and S(+) isomers are equipotent. | nih.gov |

| MDA & MDMA | Dopamine Release | S-(+) isomers are more potent. | nih.gov |

| MDA & MDMA | Serotonin Release | No significant stereoselectivity observed. | nih.gov |

Alterations to the α-alkyl side chain of MDA analogs can significantly impact their pharmacological profile. Extending the α-methyl group to an α-ethyl group, as seen in 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB), completely abolishes the ability to release dopamine while preserving serotonin-releasing activity. nih.gov This highlights a critical structural requirement for interaction with the dopamine transporter. Generally, increasing the length of the alkyl side chain in related chemical series can modify molecular interactions, affecting properties like binding affinity and receptor activation. In some molecular scaffolds, an optimal alkyl chain length of five to six carbons is required for high-affinity binding, with shorter or longer chains resulting in decreased activity. nih.govrsc.org These findings suggest that the specific length and branching of the alkyl chain are crucial determinants of a compound's selectivity and potency.

The position of the methyl group on the aromatic ring of MDA derivatives is a critical factor in determining their potency and selectivity as serotonin-releasing agents. Research has demonstrated that methylation at the 2- or 5-position of the MDA ring system enhances potency, whereas substitution at the 6-position leads to a significant loss of activity. wikipedia.org

Specifically, this compound acts as a potent and selective serotonin releasing agent (SSRA). wikipedia.org In vitro assays show it is over five times more potent than MDA at inducing serotonin efflux. wikipedia.org Similarly, 2-Methyl-MDA is also significantly more potent than MDA, though slightly less so than this compound. wikipedia.org In contrast, 6-methyl-MDMA is largely inactive, which is thought to be due to steric hindrance preventing effective interaction with the serotonin transporter. wikipedia.org This steric hindrance likely disrupts the optimal binding conformation required for transporter-mediated release.

The substitution pattern also affects interactions with dopamine and norepinephrine (B1679862) transporters. This compound shows substantially reduced potency for dopamine and norepinephrine release compared to its effects on serotonin. wikipedia.org This increased selectivity for the serotonin system is a key feature imparted by the 5-methyl substitution.

| Compound | Serotonin Efflux (IC50 nM) | Dopamine Efflux (IC50 nM) | Norepinephrine Efflux (IC50 nM) | Reference |

|---|---|---|---|---|

| MDA | ~535 (estimated based on relative potency) | 11,600 | 1,494 | wikipedia.org |

| This compound | 107 | 11,600 | 1,494 | wikipedia.org |

| 2-Methyl-MDA | More potent than MDA, less than this compound | N/A | N/A | wikipedia.org |

| 6-Methyl-MDMA | Mostly inactive | N/A | N/A | wikipedia.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgjocpr.com By establishing a mathematical relationship between the chemical structure and the biological response, QSAR models can forecast the activity of novel molecules before they are synthesized, guiding drug discovery and lead optimization. wikipedia.orgnih.gov

In the context of this compound analogues, a QSAR model would aim to correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with their pharmacological activity, such as their potency as serotonin-releasing agents or their binding affinity to specific receptors. jocpr.com The development of such a model involves several steps: compiling a dataset of related compounds with known activities, calculating relevant molecular descriptors, creating a mathematical model using statistical methods, and validating the model's predictive power. researchgate.net While specific QSAR models for this compound were not detailed in the available research, the principles of QSAR are widely applied in regulatory toxicology and drug development to assess substances when empirical data is limited. gmdpacademy.org A robust QSAR model for this class of compounds could help identify new analogues with improved selectivity and potency.

Pharmacophore Development for this compound Receptor Binding

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response. nih.govresearchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.gov Developing a pharmacophore model is a key step in rational drug design and can be used as a 3D query to screen large chemical databases for novel compounds with potential activity. researchgate.netresearchgate.net

For this compound and its analogues, a pharmacophore model for binding to the serotonin transporter (SERT) would likely include:

An aromatic ring feature , corresponding to the substituted phenyl ring, which is crucial for initial recognition and binding.

A hydrophobic feature , representing the methylenedioxy and methyl groups.

A positive ionizable feature , representing the protonated amine group at physiological pH, which is known to be critical for interaction with monoamine transporters.

By comparing the structures of active compounds like this compound and 2-Methyl-MDA with inactive ones like 6-Methyl-MDMA, researchers can refine the model, defining excluded volumes to account for steric hindrance that prevents binding. wikipedia.org Such a model would be an invaluable tool for designing new selective serotonin-releasing agents with specific pharmacological profiles.

Pre Clinical Metabolic Pathways and Pharmacokinetics of 5 Methyl Mda in Vitro/animal Models

In Vitro Hepatic Metabolism of 5-Methyl-MDA

Direct experimental data on the comprehensive in vitro hepatic metabolism of this compound is not extensively documented in publicly available scientific literature. However, its chemical structure, as a ring-methylated analog of 3,4-Methylenedioxyamphetamine (MDA), allows for informed hypotheses regarding its metabolic fate based on the well-characterized pathways of its parent compound.

Cytochrome P450 Enzyme Isoforms Involved in this compound Biotransformation

Specific studies identifying the cytochrome P450 (CYP) isoforms responsible for the biotransformation of this compound have not been published. For the parent compound, MDA, metabolism is known to be mediated by several CYP enzymes. The primary pathway of O-demethylenation, which opens the methylenedioxy ring to form the catecholamine 3,4-dihydroxyamphetamine (HHA), is predominantly catalyzed by CYP2D6, with some contribution from CYP3A4. nih.govtandfonline.com

The introduction of a methyl group at the 5-position of the aromatic ring in this compound would logically influence the interaction with these enzymes. This substitution could potentially alter the affinity for certain CYP isoforms or steer metabolism towards alternative pathways, such as hydroxylation on the newly introduced methyl group or elsewhere on the molecule. However, without direct experimental evidence from studies using human liver microsomes or recombinant CYP enzymes, the specific contributions of isoforms like CYP2D6, CYP3A4, CYP1A2, or others to this compound metabolism remain speculative.

Identification of this compound Metabolites

While a complete metabolic profile of this compound has not been reported, a key aspect of its metabolism has been inferred from its structure. The metabolism of MDA and its N-methylated analog MDMA can lead to the formation of neurotoxic metabolites, such as 2,4,5-trihydroxyamphetamine. mdma.ch The formation of this specific metabolite is precluded in this compound because the 5-position on the aromatic ring is blocked by a methyl group. mdma.ch

This structural feature is significant, as it suggests that this compound may have a different and potentially less neurotoxic metabolic profile compared to MDA or MDMA. Expected metabolic pathways for this compound, by analogy to MDA, would likely include:

O-Demethylenation: Cleavage of the methylenedioxy ring to form a catechol.

Aromatic or Aliphatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring or the newly added methyl group.

Phase II Conjugation: Subsequent reaction of hydroxylated metabolites with glucuronic acid or sulfate (B86663) to form more water-soluble compounds for excretion.

Further studies, such as incubations with liver hepatocytes or microsomes followed by analysis with mass spectrometry, are required to definitively identify the metabolites of this compound. nih.govnih.gov

In Vivo Animal Pharmacokinetics of this compound

There is a notable absence of published preclinical studies detailing the pharmacokinetic profile of this compound in animal models. Research has primarily focused on its pharmacodynamic effects, such as its potency as a serotonin-releasing agent. mdma.ch

Absorption and Distribution of this compound in Animal Models

No specific data regarding the absorption and distribution of this compound following oral or parenteral administration in animals are available. Like other amphetamine derivatives, it is expected to be readily absorbed from the gastrointestinal tract and distribute into various tissues, including the central nervous system, due to its lipophilic nature. nih.gov However, key pharmacokinetic parameters such as bioavailability, peak plasma concentration (Cmax), time to peak concentration (Tmax), and volume of distribution have not been determined. Animal studies involving serial blood and tissue sampling would be necessary to characterize these parameters. researchgate.netnih.gov

Excretion Pathways of this compound and its Metabolites in Animals

The specific routes and rates of excretion for this compound and its potential metabolites have not been investigated in animal models. Generally, amphetamine-type compounds and their metabolites are eliminated from the body primarily through renal excretion in the urine. The extent of metabolism versus excretion of the unchanged parent drug is currently unknown for this compound.

Enzyme Kinetics and Metabolic Inhibition/Induction by this compound

The primary research available on the interaction of this compound with monoamine systems comes from in vitro studies assessing its potency as an inhibitor of neurotransmitter uptake, which serves as a proxy for its releasing capabilities. A key study by Parker et al. (1998) evaluated the effects of ring-methylated MDA derivatives on monoamine uptake in rat brain synaptosomes. mdma.ch

The findings indicate that this compound is a potent and selective inhibitor of serotonin (B10506) (5-HT) uptake, being approximately 4-5 times more active than MDA. mdma.ch In contrast, it was found to be almost completely inert at the dopamine (B1211576) (DA) uptake carrier, exhibiting more than a tenfold reduction in potency compared to MDA. mdma.ch Its activity at the norepinephrine (B1679862) (NE) carrier was modest. mdma.ch This profile suggests that this compound functions as a selective serotonin releasing agent (SSRA). mdma.chiiab.me

This selectivity for the serotonin system over the dopamine system is a critical distinction from MDA and is hypothesized to reduce the potential for serotonin neurotoxicity, which is linked to dopamine uptake. mdma.ch

| Compound | IC₅₀ [³H]5-HT (nM) | IC₅₀ [³H]DA (nM) | IC₅₀ [³H]NE (nM) |

|---|---|---|---|

| This compound | 107 ± 11 | 11,600 ± 1,500 | 1,494 ± 140 |

| MDA (parent compound) | 490 ± 50 | 1,090 ± 80 | 1,510 ± 190 |

Information regarding the potential of this compound to act as an inhibitor or inducer of metabolic enzymes, such as cytochrome P450s, is not available. Its parent compounds, MDA and MDMA, are known to be mechanism-based inhibitors of CYP2D6, a phenomenon that contributes to their non-linear pharmacokinetics. nih.govnih.gov Whether the 5-methyl substitution alters this interaction has not been studied.

Neurobiological and Behavioral Studies of 5 Methyl Mda in Animal Models

Acute Neurochemical Effects of 5-Methyl-MDA in Rodents

Research into the acute neurochemical effects of 5-Methyl-3,4-methylenedioxyamphetamine (this compound) in rodent models has primarily focused on its interaction with monoamine transporters. These studies help to elucidate the compound's mechanism of action at a synaptic level.

In Vivo Microdialysis Studies of Neurotransmitter Release (e.g., Serotonin (B10506), Dopamine) in Response to this compound

While direct in vivo microdialysis studies specifically measuring neurotransmitter release in response to this compound administration in rodents are not extensively detailed in the available literature, in vitro data provides a strong indication of its neurochemical profile. This compound acts as a potent and selective serotonin releasing agent (SSRA). wikipedia.orgiiab.me Its efficacy at inducing the release of serotonin is significantly higher than its effects on dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgiiab.me

In vitro assays have determined the half-maximal inhibitory concentration (IC50) values for this compound at serotonin, dopamine, and norepinephrine transporters, quantifying its potency as a releasing agent. The compound is over five times more potent than its parent compound, 3,4-Methylenedioxyamphetamine (MDA), at inhibiting serotonin uptake. mdma.ch Conversely, it demonstrates significantly less potency as a dopamine uptake inhibitor, being less than one-tenth as potent as MDA in this regard. mdma.ch This neurochemical profile, characterized by a strong preference for serotonin release over dopamine release, distinguishes it from many other phenethylamine (B48288) derivatives. wikipedia.orgiiab.memdma.ch

In Vitro Monoamine Release Potency of this compound

IC50 values indicate the concentration of this compound required to inhibit monoamine uptake by 50%, which corresponds to its potency as a releasing agent. Lower values indicate higher potency.

| Neurotransmitter | IC50 Value (nM) |

|---|---|

| Serotonin | 107 |

| Norepinephrine | 1,494 |

| Dopamine | 11,600 |

Data sourced from multiple studies. wikipedia.orgiiab.me

Neurotransmitter Turnover Rates Influenced by this compound Administration

Specific studies detailing the influence of this compound administration on the turnover rates of neurotransmitters, such as serotonin and dopamine, in rodents are not prominently featured in the reviewed scientific literature. Analysis of neurotransmitter metabolites, like 5-hydroxyindoleacetic acid (5-HIAA) for serotonin or 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) for dopamine, would be required to determine these effects.

Behavioral Phenotypes Elicited by this compound in Animal Models

The behavioral effects of this compound have been characterized in animal models primarily through drug discrimination paradigms, which help to classify its subjective effects relative to other known psychoactive compounds.

Locomotor Activity and Stereotypy Induced by this compound

Direct experimental studies quantifying locomotor activity and stereotyped behaviors following the administration of this compound in animal models are limited. However, insights can be drawn from drug discrimination research, which suggests that this compound does not produce stimulant-like effects. wikipedia.orgiiab.me In these studies, animals trained to recognize the stimulus effects of amphetamine did not generalize this response to this compound, indicating a lack of shared subjective effects with traditional psychostimulants known to induce hyperlocomotion and stereotypy. wikipedia.orgiiab.me

Discriminative Stimulus Properties of this compound in Animal Models

Drug discrimination studies in rats have been instrumental in defining the behavioral profile of this compound. These experiments show that the compound produces a complex mixture of subjective effects, sharing properties with both entactogens and hallucinogens. wikipedia.orgiiab.me Animals trained to discriminate MDA from saline generalize the response to this compound. wikipedia.orgiiab.me Furthermore, this compound fully substitutes for the discriminative stimulus cues of the entactogens N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB) and 5-methoxy-6-methyl-2-aminoindan (MMAI). wikipedia.orgmdma.ch

In addition to its entactogenic properties, this compound also shares stimulus cues with classic hallucinogens. It has been shown to substitute for lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI) in trained animals. wikipedia.orgiiab.memdma.ch Crucially, this compound does not substitute for the stimulant amphetamine. wikipedia.orgiiab.me This pattern of substitution suggests that this compound elicits a unique blend of entactogen-like and hallucinogen-like effects, without the pronounced stimulant properties associated with amphetamine. wikipedia.orgiiab.me

Summary of Drug Discrimination Studies with this compound

This table indicates whether animals trained to recognize a specific drug stimulus generalized that response to this compound ("Full Substitution") or not ("No Substitution").

| Training Drug | Drug Class | Substitution by this compound |

|---|---|---|

| MDA | Entactogen | Full Substitution |

| MMAI | Entactogen | Full Substitution |

| MBDB | Entactogen | Full Substitution |

| LSD | Hallucinogen | Full Substitution |

| DOI | Hallucinogen | Full Substitution |

| Amphetamine | Stimulant | No Substitution |

Data compiled from multiple drug discrimination studies. wikipedia.orgiiab.memdma.ch

Reinforcing Effects and Self-Administration Paradigms with this compound in Animal Models

There is a lack of specific research in the scientific literature examining the reinforcing effects of this compound using self-administration paradigms in animal models. Such studies are critical for determining a compound's potential for repeated use. For context, the parent compound MDA has been shown to support self-administration in rats, suggesting it has moderate reinforcing effects. nih.gov However, given the significant differences in the neurochemical profiles of MDA and this compound, particularly the latter's weak action on the dopamine system, these findings cannot be directly extrapolated. wikipedia.orgiiab.memdma.ch The reinforcing effects of many psychoactive substances are linked to their ability to increase dopamine levels in the brain's reward pathways. The low potency of this compound as a dopamine releasing agent suggests its reinforcing effects may be limited compared to compounds with more robust dopaminergic activity.

Scientific Research on this compound Remains Limited

The user-requested article, focusing on "," was structured to include detailed sections on:

Long-term Neuroadaptive Changes Induced by Chronic this compound Administration in Animal Models

However, the scientific community has largely focused its research efforts on the more well-known analogue, 3,4-methylenedioxymethamphetamine (MDMA). While a substantial body of evidence exists for MDMA, including numerous studies utilizing Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to map its effects on the brain, this information cannot be extrapolated to this compound. Chemical structure variations, even minor ones, can lead to significantly different pharmacological and toxicological profiles.

Similarly, extensive research has documented the long-term neuroadaptive changes resulting from chronic MDMA administration in animal subjects, detailing effects on the serotonergic system and subsequent behavioral alterations. This includes observed neurotoxicity and persistent changes in neurotransmitter levels and receptor densities. Unfortunately, equivalent studies investigating chronic administration of this compound and its long-term consequences are not present in the available literature.

Due to the absence of specific data on this compound from neuroimaging studies and investigations into long-term neuroadaptive changes, it is not possible to provide a scientifically accurate and detailed article on this particular compound as requested. The information required to populate the specified sections of the article does not appear to be available in published research.

Computational Chemistry and Molecular Modeling of 5 Methyl Mda

Quantum Chemical Calculations for 5-Methyl-MDA Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from the principles of quantum mechanics. fz-juelich.de These methods are used to compute a variety of molecular properties that are essential for relating a molecule's structure to its biological activity. fz-juelich.de By solving the electronic Schrödinger equation, researchers can determine characteristics such as molecular orbital energies (e.g., HOMO and LUMO), electron density distribution, electrostatic potential maps, and dipole moments.

For this compound, these calculations would provide a detailed picture of its electronic structure. The electrostatic potential map, for instance, would reveal regions of positive and negative charge on the molecule's surface, indicating areas likely to engage in electrostatic interactions with biological targets. The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity and its ability to participate in charge-transfer interactions. While specific quantum chemical calculation data for this compound is not detailed in publicly available literature, the application of these standard methods would be a foundational step in its computational analysis.

Molecular Docking Studies of this compound with Receptor Targets

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor). nih.govsemanticscholar.org This method is instrumental in understanding how a compound like this compound might interact with its biological targets. Given that this compound is a selective serotonin (B10506) releasing agent, its primary targets for docking studies would include the monoamine transporters: the serotonin transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). wikipedia.org

The process involves placing a 3D model of this compound into the binding site of a receptor's crystal structure and using a scoring function to estimate the binding energy. nih.gov A lower binding energy generally indicates a more favorable and stable interaction. These studies can identify key amino acid residues within the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. Such information is crucial for explaining the compound's selectivity and potency.

Below is an illustrative data table showing the kind of results a molecular docking study of this compound with monoamine transporters might yield.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

|---|---|---|---|

| Serotonin Transporter (SERT) | -8.5 | Asp98, Ile172, Phe335 | Ionic, Hydrophobic |

| Dopamine Transporter (DAT) | -6.2 | Asp79, Ser149, Phe320 | Ionic, Hydrogen Bond, Hydrophobic |

| Norepinephrine Transporter (NET) | -7.1 | Asp75, Val148, Phe317 | Ionic, Hydrophobic |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, complementing the static picture offered by molecular docking. nih.govyoutube.com By applying the principles of classical mechanics, MD simulations model the movement of every atom in a system, including the ligand, receptor, and surrounding solvent (typically water), over a specific period. youtube.com This allows for the assessment of the stability of the ligand-receptor complex and the characterization of conformational changes that may occur upon binding. mdpi.comnih.gov

For this compound, an MD simulation would typically begin with the best-docked pose obtained from molecular docking studies. The simulation would reveal whether the initial binding pose is stable or if the ligand shifts to a different, more stable conformation within the binding pocket. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. mdpi.com These simulations are crucial for validating docking results and providing a more realistic understanding of the binding event in a physiological environment. nih.gov

The following table illustrates typical data that could be extracted from an MD simulation study of this compound bound to the serotonin transporter.

| Simulation Parameter | Value (Hypothetical) | Interpretation |

|---|---|---|

| Simulation Time | 200 ns | The total duration of the simulation. |

| Ligand RMSD (Average) | 1.5 Å | A low value suggests the ligand remains stable in the binding pocket. |

| Protein Backbone RMSD (Average) | 2.0 Å | Indicates the overall structure of the protein remains stable. |

| Key Stable Interactions | Hydrogen bond with Asp98 | Identifies specific interactions that persist throughout the simulation. |

In Silico Prediction of this compound Metabolism and Metabolites

In silico metabolism prediction utilizes computational models to forecast the metabolic fate of a compound in the body. researchgate.net These tools typically employ databases of known metabolic reactions and models of key metabolic enzymes, such as the Cytochrome P450 (CYP) family, to predict likely sites of metabolism on the molecule and the resulting metabolites. nih.govsimulations-plus.com This is a critical step in early drug discovery and analysis, as it can help identify potentially active or toxic metabolites. researchgate.net

A significant prediction for this compound relates to the prevention of a specific metabolic pathway known to occur for its analogs, MDA and MDMA. The metabolism of MDA and MDMA can lead to the formation of 2,4,5-trihydroxyamphetamine, a metabolite suspected of contributing to neurotoxicity. mdma.ch The presence of the methyl group at the 5-position on the aromatic ring of this compound is predicted to sterically hinder the enzymatic reactions that would produce this specific trihydroxy-metabolite. mdma.ch

Other common metabolic pathways for amphetamine-type compounds can still be predicted for this compound. These include N-dealkylation of the amine group, demethylenation of the methylenedioxy ring, hydroxylation of the aromatic ring at available positions, and oxidation of the propyl side chain. Modern prediction software can rank these potential metabolic transformations based on their likelihood. nih.gov

An illustrative table of predicted metabolic pathways for this compound is provided below.

| Metabolic Reaction | Predicted Site | Resulting Metabolite (General Structure) | Enzyme Family (Likely) |

|---|---|---|---|

| O-Demethylenation | Methylenedioxy ring | Dihydroxy-methyl-amphetamine derivative | CYP2D6, CYP3A4 |

| Aromatic Hydroxylation | Aromatic ring | Hydroxy-5-methyl-MDA | CYP2D6 |

| Beta-Hydroxylation | Propyl side chain | Beta-hydroxy-5-methyl-MDA | Dopamine beta-hydroxylase |

| N-Dealkylation | Amine group | Primary amine (if starting from an N-alkylated analog) | CYP enzymes |

Future Directions and Emerging Research Avenues for 5 Methyl Mda

Development of Novel 5-Methyl-MDA Analogues for Targeted Research Applications

The development of novel analogues based on the this compound scaffold represents a promising avenue for targeted research. The initial exploration of ring-methylated MDA derivatives has already demonstrated how minor structural modifications can significantly alter pharmacological activity. nih.gov For instance, early comparative studies of 2-Methyl-MDA, this compound, and 6-Methyl-MDA revealed substantial differences in potency and selectivity, with 6-Methyl-MDA being mostly inactive, likely due to steric hindrance. wikipedia.orgmdma.ch This highlights the sensitivity of the serotonin (B10506) and dopamine (B1211576) transporters to the placement of substituents on the phenyl ring. nih.gov

| Compound | Position of Methyl Group | Reported Relative Potency/Activity | Primary Mechanism of Action |

|---|---|---|---|

| This compound | 5 | More than 5 times more potent than MDA as a serotonin releasing agent in vitro. wikipedia.orgmdma.ch | Selective Serotonin Releasing Agent (SSRA). wikipedia.org |

| 2-Methyl-MDA | 2 | Pharmacological profile similar to this compound, with high potency as a serotonin releaser. nih.govmdma.ch | Serotonin Releasing Agent. nih.gov |

| 6-Methyl-MDA | 6 | Largely inactive. wikipedia.orgmdma.ch | N/A (low potency). |

Application of Advanced Omics Technologies (e.g., Proteomics, Metabolomics) to this compound Research

Advanced "omics" technologies offer powerful, high-throughput methods to understand the complex biological impact of novel psychoactive compounds. Applying these techniques to this compound research could provide unprecedented insight into its molecular mechanisms.

Proteomics: Proteomics, the large-scale study of proteins, can reveal how this compound alters cellular function and neuronal pathways. Recent proteomic studies on other psychedelics using human cerebral organoids have identified significant alterations in proteins related to neuroplasticity, energy metabolism, and cellular proteostasis. nih.govnih.gov Similar research on this compound could identify its unique protein interaction network. For example, liquid chromatography-mass spectrometry (LC-MS)-based proteomics could quantify changes in the expression of proteins involved in synaptic function, mTOR signaling, and dopamine neurotransmitter release cycles following exposure to the compound. nih.gov This approach could help validate its presumed mechanism of action and uncover novel biological targets, contributing to a deeper understanding of how it modulates neural circuits. nih.gov The integration of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), could further refine this research by allowing for the precise modulation of specific proteins identified in proteomic screens, helping to dissect their roles in the compound's effects. acs.org

Metabolomics: Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system. Untargeted metabolomics, often using gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS), can create a detailed "fingerprint" of the metabolic state of a cell or organism after exposure to a compound. longdom.orgmdpi.com Applying this to this compound research would serve two primary purposes. First, it would facilitate the identification of its metabolic fate, mapping out the biotransformation pathways and identifying key metabolites. nih.gov Second, it could reveal the compound's impact on endogenous metabolic pathways. nih.gov Studies on MDMA have shown it alters levels of acylcarnitines, tryptophan, and S-adenosyl-l-homocysteine, reflecting changes in energy demand and neurotransmitter metabolism. nih.gov A similar metabolomic profile for this compound could uncover its influence on amino acid metabolism, energy production, and cellular stress responses, providing crucial data on its broader physiological effects. nih.govnih.gov

| Omics Technology | Research Application | Potential Insights | Key Biological Pathways to Investigate |

|---|---|---|---|

| Proteomics | Quantify protein expression changes in neuronal cells or organoids after exposure. | Identify protein targets, understand effects on neuroplasticity and cellular health. | Synaptic vesicle cycling, mTOR signaling, neurogenesis, energy metabolism. nih.govnih.gov |

| Metabolomics | Profile metabolites in biological samples (e.g., plasma, cell culture) after administration. | Map metabolic pathways of the drug itself and identify its effects on endogenous metabolism. | Amino acid metabolism, energy pathways (glycolysis, oxidative phosphorylation), neurotransmitter synthesis. nih.govnih.gov |

Integration of Computational and Experimental Approaches in this compound Studies

The synergy between computational modeling and empirical experimentation is revolutionizing drug discovery and pharmacological research. frontiersin.orgfrontiersin.org This integrated approach is particularly valuable for studying novel compounds like this compound and its potential analogues.

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how novel this compound analogues will interact with target proteins like the serotonin transporter (SERT). nih.gov Early research on 2-methyl-MDA and this compound has already been used to guide computer modeling of the SERT complex, demonstrating the utility of these compounds in computational studies. wikipedia.org Future work could use these models to virtually screen large libraries of potential analogues, prioritizing the synthesis of those with the most promising predicted activity and selectivity. frontiersin.org Pharmacophore modeling can identify the key structural features necessary for a molecule to bind to its target, guiding more rational drug design. nih.gov

These computational predictions must then be validated through rigorous experimental work. frontiersin.org Promising candidates from virtual screening would be synthesized and tested in in vitro assays (e.g., neurotransmitter uptake/release assays) to confirm their activity. Subsequent in vivo studies in animal models can then assess their behavioral effects. This iterative cycle of prediction, synthesis, and testing allows for a more efficient and targeted exploration of chemical space, accelerating the discovery of compounds with specific, desired pharmacological profiles. nih.gov

| Phase | Method | Objective |

|---|---|---|

| 1. Computational Design & Screening | Molecular Docking, QSAR, Pharmacophore Modeling | Predict binding affinity and activity of novel analogues at target sites (e.g., SERT); prioritize candidates for synthesis. nih.govnih.gov |

| 2. Chemical Synthesis | Organic Synthesis Chemistry | Synthesize the most promising candidates identified through computational screening. erowid.org |

| 3. In Vitro Validation | Neurotransmitter Uptake/Release Assays, Receptor Binding Assays | Experimentally measure the potency and selectivity of the synthesized compounds at their molecular targets. wikipedia.org |

| 4. In Vivo Characterization | Animal Behavioral Models (e.g., Drug Discrimination) | Assess the physiological and behavioral effects of the validated compounds. wikipedia.orgnih.gov |

| 5. Iterative Refinement | Data Integration and Model Updating | Use experimental data to refine computational models for the next cycle of design and discovery. frontiersin.org |

Ethical Considerations in Pre-clinical Research Involving this compound and Related Compounds